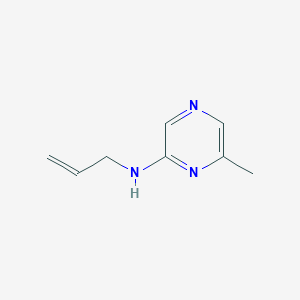

N-allyl-6-methylpyrazin-2-amine

Description

N-Allyl-6-methylpyrazin-2-amine is a pyrazine derivative characterized by a methyl group at the 6-position and an allyl-substituted amine at the 2-position of the pyrazine ring. Pyrazines are nitrogen-containing heterocycles widely studied for their pharmacological and synthetic utility.

Properties

IUPAC Name |

6-methyl-N-prop-2-enylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-3-4-10-8-6-9-5-7(2)11-8/h3,5-6H,1,4H2,2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJLZJVEMHAIGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-allyl-6-methylpyrazin-2-amine can be synthesized through several methods. One common approach involves the N-allylation of 6-methylpyrazin-2-amine using allyl halides in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and can be catalyzed by transition metals like palladium or nickel .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes. For example, the nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides has been reported as an efficient method for synthesizing allylic amines . This method is practical, environmentally friendly, and scalable, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-allyl-6-methylpyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Epoxides or alcohols.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Properties

N-allyl-6-methylpyrazin-2-amine can be synthesized through various methods, including the N-allylation of 6-methylpyrazin-2-amine using allyl halides in the presence of a base. This reaction typically occurs under mild conditions, often catalyzed by transition metals like palladium or nickel. The compound features an allyl group that enhances its nucleophilic character, allowing it to participate in numerous chemical reactions.

Synthetic Routes

The most common synthetic route involves:

- Reagents : Allyl halides, bases (e.g., potassium carbonate), and transition metal catalysts.

- Conditions : Room temperature or mild heating.

Chemistry

This compound serves as a crucial building block for synthesizing more complex organic molecules and heterocycles. Its unique structure allows it to undergo various reactions, such as oxidation, reduction, and substitution, making it valuable for creating derivatives with specific functional properties.

Biology

In biological research, this compound is explored for its potential as a ligand in biochemical assays and its role in enzyme-catalyzed reactions. The interaction of the pyrazine ring with enzymes may lead to modulation of their activity, which could have therapeutic implications.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

Antiviral Activity

A study demonstrated that compounds with similar structures exhibit potent antiviral activity against influenza viruses. The presence of the allyl group was critical for maintaining activity, suggesting that this compound could potentially inhibit viral entry or replication .

Synthesis of Functionalized Heterocycles

Research has shown that this compound can be utilized in the synthesis of functionalized azaindanes through radical cyclization methods. This approach allows for the creation of complex heterocyclic structures that are essential in medicinal chemistry .

Mechanism of Action

The mechanism of action of N-allyl-6-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The allyl group allows the compound to act as a nucleophile, participating in various chemical reactions. The pyrazine ring can interact with enzymes and receptors, modulating their activity. This compound may also inhibit certain enzymes or receptors, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Functionality

6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine (CAS 1220020-21-2)

- Structure : Chloro substituent at the 6-position, cyclohexyl and methyl groups on the amine.

- The cyclohexyl group introduces steric hindrance, reducing accessibility for nucleophilic attacks or binding interactions compared to the smaller allyl group.

- Applications : Likely used as a pharmaceutical intermediate due to its halogenated structure, which is common in bioactive molecules .

2-Amino-6-methylpyrazine (Synonyms: 6-Methylpyrazin-2-amine)

- Structure : Simplest analogue with a methyl group at the 6-position and an unsubstituted amine at the 2-position.

- The free amine may exhibit higher basicity compared to N-allyl derivatives, influencing solubility and protonation states under physiological conditions .

N-[(6-Amino-2-methylpyridin-3-yl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetamide (CAS 199295-55-1)

- Structure: Complex derivative with acetamide, pyridinyl, and phenylethylamino substituents.

- Key Differences: The acetamide group enhances hydrogen-bonding capacity, improving solubility compared to N-allyl-6-methylpyrazin-2-amine.

Table 1: Structural and Functional Comparison

| Compound | Substituents (Position) | Key Features | Potential Applications |

|---|---|---|---|

| This compound | Allyl (N), Methyl (6) | Reactive allyl group; moderate lipophilicity | Synthetic intermediates, drug discovery |

| 6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine | Cl (6), Cyclohexyl (N), Methyl (N) | Electrophilic reactivity; steric hindrance | Halogenated API intermediates |

| 2-Amino-6-methylpyrazine | Amino (2), Methyl (6) | High polarity; basic amine | Ligand synthesis, coordination chemistry |

| CAS 199295-55-1 | Acetamide, Pyridinyl, Phenylethyl | Enhanced solubility; multi-target potential | Therapeutic agents (e.g., kinase inhibitors) |

Biological Activity

N-allyl-6-methylpyrazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.

Chemical Structure and Synthesis

This compound is characterized by a pyrazine ring with an allyl group and a methyl substituent. The synthesis of this compound typically involves methods such as palladium-catalyzed cross-coupling reactions, which facilitate the formation of carbon-nitrogen bonds necessary for constructing the pyrazine framework .

Biological Activities

The biological activity of this compound has been explored in various contexts:

Case Studies and Research Findings

Several studies have investigated the biological implications of related compounds:

Case Study 1: Antifungal Efficacy

A study on allylamine derivatives revealed that compounds with similar structures to this compound showed significant antifungal activity against dermatophytes. These findings suggest that modifications to the pyrazine core could enhance antifungal properties, warranting further investigation into N-allyl derivatives .

Case Study 2: Enzyme Interaction

Research focusing on enzyme interactions has shown that compounds containing the pyrazine moiety can act as inhibitors or activators of specific enzymes involved in metabolic pathways. The potential for this compound to modulate enzyme activity highlights its importance in biochemical research.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Q & A

Q. What are the optimal synthetic routes for N-allyl-6-methylpyrazin-2-amine, and how can reaction conditions be tailored to improve yield?

The synthesis of pyrazin-2-amine derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, a plausible route could involve reacting 6-methylpyrazin-2-amine with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C . Catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine may enhance coupling efficiency, as seen in analogous pyrazine syntheses . Solvent selection (e.g., DMF or THF) and inert atmosphere (N₂/Ar) are critical to prevent side reactions like oxidation of the allyl group.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Key methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., allyl group integration in ¹H NMR, pyrazine ring signals in ¹³C NMR) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight and fragmentation patterns, especially for detecting impurities like unreacted starting materials .

- HPLC/UV-Vis : For purity assessment, using reverse-phase columns and λ~260–280 nm (typical for pyrazine absorption) .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of this compound (e.g., halogenation or cross-coupling)?

Regioselective reactions require careful control of steric and electronic factors. For halogenation at the pyrazine ring’s unsubstituted positions, use mild halogenating agents (e.g., NBS in DCM under light) at 0–25°C to avoid overhalogenation . For cross-coupling (e.g., Suzuki-Miyaura), pre-functionalize the pyrazine with a leaving group (e.g., Cl or Br) and employ Pd catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored to stabilize the transition state .

Q. What structure-activity relationship (SAR) insights exist for this compound analogs in biological systems?

SAR studies on similar compounds (e.g., N-allyl-pyrimidines) suggest that the allyl group enhances membrane permeability, while methyl substitution at the 6-position may sterically hinder off-target interactions . Computational docking (e.g., AutoDock Vina) with protein targets (e.g., kinases) can predict binding modes, guiding modifications to the pyrazine core or allyl chain .

Q. How can contradictions in reported biological activity data for pyrazin-2-amine derivatives be resolved?

Discrepancies often arise from differences in assay conditions (e.g., cell line variability, solvent effects). Standardize protocols by:

Q. What strategies are effective for stabilizing this compound under varying pH and temperature conditions?

Stability studies should include:

Q. How do computational models predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) calculations (e.g., Gaussian 16) can map electron density distributions, identifying reactive sites. For example, the pyrazine N-atoms are electron-deficient, favoring nucleophilic attacks, while the allyl group’s π-electrons may participate in cycloaddition reactions .

Methodological Considerations

Q. What purification techniques maximize yield and purity for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.